REACTION_CXSMILES
|
[N:1](CCC(OCC)=O)=[C:2]=[O:3].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH2:16]N)[CH3:12].C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[N:1]([CH:15]([CH3:16])[C:14]([O:13][CH2:11][CH3:12])=[O:18])=[C:2]=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCC(=O)OCC
|
Name
|
|
Quantity
|
15.36 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stirring at ca. 90° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1](CCC(OCC)=O)=[C:2]=[O:3].[CH2:11]([O:13][C:14](=[O:18])[CH2:15][CH2:16]N)[CH3:12].C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[N:1]([CH:15]([CH3:16])[C:14]([O:13][CH2:11][CH3:12])=[O:18])=[C:2]=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCC(=O)OCC
|
Name
|
|
Quantity
|
15.36 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stirring at ca. 90° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=O)C(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |